REACTION_CXSMILES
|
[H-].[Na+].[N:3]1[C:11]([NH2:12])=[C:10]2[C:6]([N:7]=[CH:8][NH:9]2)=[N:5][CH:4]=1.C([O:15][P:16]([CH2:21][O:22][CH2:23][CH2:24][CH2:25][CH2:26]Br)([O:18]CC)=[O:17])C>CN(C=O)C>[P:16]([CH2:21][O:22][CH2:23][CH2:24][CH2:25][CH2:26][N:7]1[CH:8]=[N:9][C:10]2[C:6]1=[N:5][CH:4]=[N:3][C:11]=2[NH2:12])([OH:18])([OH:17])=[O:15] |f:0.1|
|
Name
|
4-(diethylphosphonomethoxy)-1-bromobutane
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)COCCCCBr
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 80° for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
and then cooled to 30°
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 60°
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under high vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was triturated three times with 100 ml of CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Type
|
CUSTOM
|
Details
|
purified by SiO2 chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |